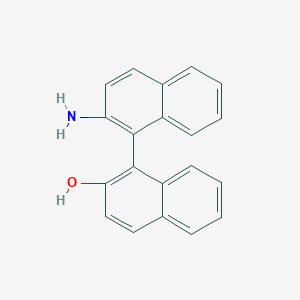
7-Bromooxindole
Overview
Description
7-Bromooxindole is a useful research compound. Its molecular formula is C8H6BrNO and its molecular weight is 212.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Agents
7-Bromooxindole derivatives have demonstrated significant antibacterial activity against pathogenic Gram-negative bacteria like Klebsiella pneumoniae and Escherichia coli. For instance, certain 5-bromoindole-2-carboxamides exhibited high antibacterial activity, surpassing even standard antibiotics in effectiveness against specific bacterial strains (Mane, Patil, Biradar, & Khade, 2018).
Synthesis of Indole Derivatives
Palladium-catalyzed aminocarbonylation of 7-iodoindole derivatives, including 5-bromo-7-iodoindole, has been used for selective double carbonylation reactions at C-7, leading to the formation of indol-7-ylglyoxylamides. This method allows for the synthesis of bromo-substituted glyoxylamides, which are of practical importance (Takács et al., 2016).
Pharmaceutical Synthesis
This compound is used in synthesizing various kinase inhibitors, like Nintedanib and Hesperadin. The synthesis involves an Eschenmoser coupling reaction of substituted 3-bromooxindoles with substituted thiobenzanilides, resulting in yields exceeding 76% (Marek, Váňa, Svoboda, & Hanusek, 2021).
Photocatalytic Reactions
The formyloxylation reaction of 3-bromooxindoles with water and N,N-dimethylformamide (DMF) has been developed in the presence of a photoredox catalyst. This process provides a straightforward approach to synthesizing 3-formyloxyoxindoles, which are valuable in pharmaceutical and synthetic applications (Zou et al., 2014).
Synthesis of Oxindoles
A formal [4 + 1] annulation reaction of 3-bromooxindoles with in situ-derived 1,2-diaza-1,3-dienes has been developed, providing an efficient approach for the synthesis of biologically interesting spiropyrazoline oxindoles (Chen, Xiao, & Chen, 2017).
Asymmetric Dearomatization
The asymmetric dearomative addition of phenols to indol-2-ones generated in situ from 3-bromooxindoles leads to the construction of enantioenriched 3,3′-disubstituted oxindoles. This method utilizes a dearomatization process of phenols under mild conditions (Liu et al., 2018).
Cytotoxicity and Molecular Docking Studies
7-Acetamido substituted 2-aryl-5-bromo-3-trifluoroacetylindoles have been synthesized and evaluated for their potential antigrowth effect in vitro against human cancer cells and for the ability to inhibit tubulin polymerization. These compounds demonstrated significant activity against cancer cells compared to standard chemotherapy drugs (Mphahlele & Parbhoo, 2018).
Properties
IUPAC Name |
7-bromo-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-6-3-1-2-5-4-7(11)10-8(5)6/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUWXWBRIBGIQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)Br)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378343 | |
| Record name | 7-Bromooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320734-35-8 | |
| Record name | 7-Bromooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-2-oxindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine](/img/structure/B152638.png)
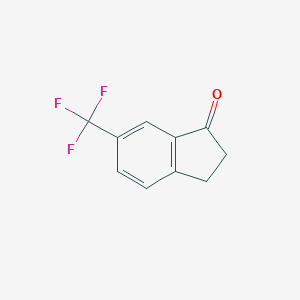
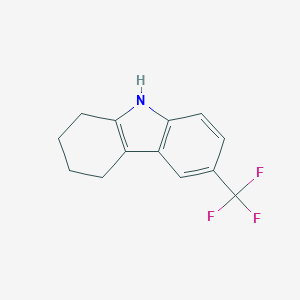
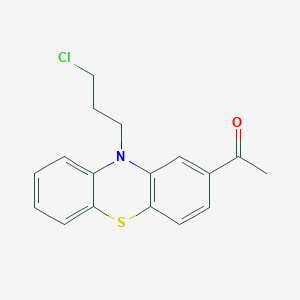

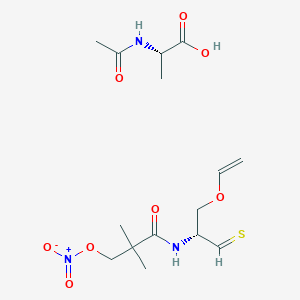
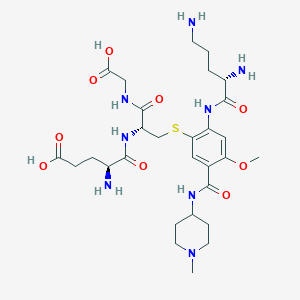
![2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3](/img/structure/B152660.png)
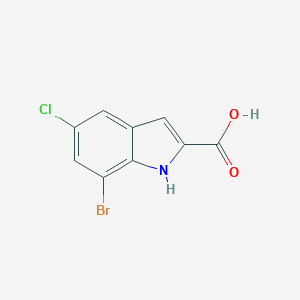
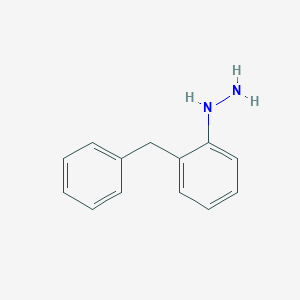
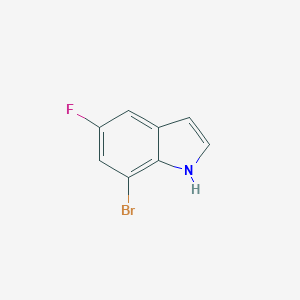

![(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid](/img/structure/B152671.png)
